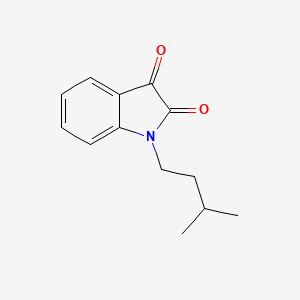

1-(3-methylbutyl)-1H-indole-2,3-dione

Description

Overview of 1H-Indole-2,3-dione (Isatin) as a Privileged Heterocyclic Scaffold in Chemical Research

1H-Indole-2,3-dione, commonly known as isatin (B1672199), is a naturally occurring bicyclic heterocyclic compound first synthesized in 1840. sciensage.info It consists of a benzene (B151609) ring fused to a five-membered pyrrole (B145914) ring containing two carbonyl groups at the C2 and C3 positions. nih.govresearchgate.net This unique structural arrangement makes isatin a highly versatile precursor for the synthesis of a wide variety of other heterocyclic systems and has established it as a "privileged scaffold" in medicinal and chemical research. researchgate.net The isatin moiety is found in various natural sources, including plants of the Isatis genus, and has also been identified as an endogenous compound in mammalian tissues and fluids. sciensage.inforesearchgate.net

The significance of the isatin scaffold lies in its remarkable chemical reactivity. The presence of a reactive ketone carbonyl group at the C3 position, an amide carbonyl at C2, and an acidic N-H proton at the N1 position allows for diverse chemical modifications. nih.gov These modifications include substitutions on the aromatic ring, N-alkylation or N-acylation, and various reactions at the C3-carbonyl group, such as condensation and spiro-annulation reactions. nih.govicm.edu.pl This synthetic versatility has enabled the creation of large libraries of structurally diverse isatin derivatives.

Furthermore, isatin and its derivatives exhibit an exceptionally broad spectrum of biological and pharmacological activities. researchgate.net Extensive research has demonstrated their potential as anticancer, antimicrobial, antiviral, anticonvulsant, anti-inflammatory, anti-HIV, and antioxidant agents. sciensage.inforesearchgate.netnih.govnih.gov The wide-ranging therapeutic potential of compounds built upon this core structure underscores its importance as a fundamental building block in modern drug discovery programs. biomedres.usnih.gov

Table 1: Physicochemical Properties of 1H-Indole-2,3-dione (Isatin)

| Property | Value |

|---|---|

| IUPAC Name | 1H-Indole-2,3-dione |

| CAS Number | 91-56-5 |

| Molecular Formula | C₈H₅NO₂ |

| Molecular Weight | 147.13 g/mol nist.gov |

| Appearance | Orange-red solid |

| Melting Point | ~200-203 °C |

Academic Significance of N-1 Substituted Indole-2,3-dione Derivatives

Among the various modifications of the isatin core, substitution at the N-1 position of the indole (B1671886) ring is of significant academic and pharmaceutical interest. The hydrogen atom at the N-1 position is weakly acidic, facilitating its removal by a base and subsequent reaction with various electrophiles, a common method being N-alkylation. researchgate.net This process of introducing substituents at the nitrogen atom is a cornerstone strategy for diversifying the isatin scaffold.

The academic significance of N-1 substituted derivatives stems from the profound impact these modifications can have on the molecule's physicochemical properties and biological activity. researchgate.net Altering the substituent at the N-1 position can influence factors such as:

Lipophilicity: Introducing alkyl or aryl groups can increase the molecule's fat-solubility, which can affect its ability to cross cell membranes and interact with biological targets.

Electronic Effects: The nature of the substituent can modify the electron distribution within the isatin ring system, impacting its reactivity and binding capabilities.

Research has shown that N-substitution is a key tool for modulating the pharmacological profile of isatin-based compounds. For example, studies on various N-substituted isatin derivatives have demonstrated enhanced or novel activities, including improved anticancer, anticonvulsant, and antimicrobial efficacy compared to the parent isatin molecule. nih.govmdpi.com The synthesis of N-substituted isatin libraries is a common approach in the early stages of drug discovery to perform structure-activity relationship (SAR) studies, which aim to identify the optimal substituents for a desired biological effect. researchgate.net

Specific Research Focus: 1-(3-Methylbutyl)-1H-indole-2,3-dione within the Context of Indole Chemistry

Within the broad class of N-1 substituted isatins, the specific compound This compound (also known as N-isopentyl isatin) represents a distinct molecular entity. This derivative is characterized by the attachment of a 3-methylbutyl (isopentyl) group to the nitrogen atom of the isatin scaffold. The 3-methylbutyl group is a branched-chain alkyl substituent, which imparts specific steric and lipophilic properties to the molecule.

The synthesis of this compound would typically follow standard N-alkylation procedures for isatin. This generally involves the deprotonation of isatin with a suitable base, such as potassium carbonate, in a polar aprotic solvent like N,N-dimethylformamide (DMF), followed by the addition of an alkylating agent, in this case, a 1-halo-3-methylbutane (e.g., 1-bromo-3-methylbutane). A similar methodology has been documented for the synthesis of the isomeric compound, 1-butyl-1H-indole-2,3-dione. chemicalbook.com

Despite the extensive research into the isatin scaffold, a specific and focused research effort on this compound is not prominently featured in the available scientific literature. Its investigation is more likely to be included within broader studies that screen libraries of N-alkylated isatin derivatives for a particular biological activity. The compound serves as an example of the systematic structural variation employed by medicinal chemists to explore the chemical space around the isatin core. The introduction of the branched 3-methylbutyl group, compared to a straight-chain alkyl group like n-butyl, allows researchers to probe how subtle changes in the shape and bulkiness of the N-1 substituent affect biological outcomes.

Table 2: Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Synonyms | N-Isopentyl isatin, 1-Isopentyl-1H-indole-2,3-dione |

| Molecular Formula | C₁₃H₁₅NO₂ |

| Molecular Weight | 217.26 g/mol |

| General Synthetic Route | N-alkylation of 1H-Indole-2,3-dione with 1-halo-3-methylbutane |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(3-methylbutyl)indole-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-9(2)7-8-14-11-6-4-3-5-10(11)12(15)13(14)16/h3-6,9H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXZVZVSXNXWRBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1C2=CC=CC=C2C(=O)C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Mechanisms of 1 3 Methylbutyl 1h Indole 2,3 Dione

Established Synthetic Routes to N-Substituted 1H-Indole-2,3-diones

The synthesis of the isatin (B1672199) scaffold (1H-indole-2,3-dione) has been a subject of extensive research since its discovery. nih.govchemicalbook.com Various methods have been developed, ranging from classical name reactions to more contemporary approaches. These routes can be adapted to produce N-substituted derivatives like 1-(3-methylbutyl)-1H-indole-2,3-dione, either by direct synthesis using an N-substituted precursor or by post-synthesis modification of the isatin core.

Classical Approaches (e.g., Sandmeyer, Stolle, Gassman, Martinet Syntheses) and Their Applicability to N-1 Alkylation

Several classical methods are foundational to isatin synthesis, though their direct applicability for producing N-alkylated derivatives varies. nih.govbiomedres.us

Sandmeyer Synthesis: This is one of the oldest and most frequently used methods for preparing isatin. chemicalbook.combiomedres.us The process involves the reaction of an aniline (B41778) with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride to form an isonitrosoacetanilide intermediate. wright.edudergipark.org.tr This intermediate is then cyclized using a strong acid, such as sulfuric acid, to yield the isatin. biomedres.usnih.gov The Sandmeyer synthesis typically produces an N-unsubstituted isatin. Therefore, to synthesize this compound using this route, a subsequent N-alkylation step is required after the formation of the isatin core. ijcrt.org

Stolle Synthesis: The Stolle reaction is a prominent alternative to the Sandmeyer method and is particularly well-suited for the synthesis of N-substituted isatins. chemicalbook.comijcmas.com This approach involves the reaction of an N-substituted aniline with oxalyl chloride to form a chlorooxalylanilide intermediate. dergipark.org.tr This intermediate is then cyclized in the presence of a Lewis acid, such as aluminum chloride (AlCl3) or boron trifluoride etherate (BF3·Et2O), to directly yield the N-substituted isatin. chemicalbook.comdergipark.org.trijcmas.com This method is highly applicable for the targeted synthesis of this compound by using N-(3-methylbutyl)aniline as the starting material.

Gassman Synthesis: The Gassman synthesis provides a general method for producing substituted isatins. dntb.gov.uaresearchgate.net The synthesis begins with an aniline, which is converted into a 3-methylthio-2-oxindole intermediate that is subsequently oxidized to form the isatin. dergipark.org.trresearchgate.net Similar to the Sandmeyer route, this process typically yields an isatin with a free N-H group, necessitating a separate N-alkylation step to introduce the 3-methylbutyl group. dntb.gov.ua

Martinet Synthesis: This method involves the reaction of an aromatic amine with an oxomalonate (B1226002) ester or its hydrate. ijcmas.comwikipedia.org The reaction, conducted in the absence of oxygen, produces a dioxindole derivative, which can then be oxidized to form the corresponding isatin. wikipedia.org The direct synthesis of N-alkylated isatins via this route is less common, and like the Sandmeyer and Gassman methods, would likely require a subsequent alkylation step.

Table 1: Comparison of Classical Synthetic Routes for N-Alkylated Isatins

| Synthesis Method | Starting Material | Applicability for N-1 Alkylation | Key Features |

|---|---|---|---|

| Sandmeyer | Aniline | Post-synthesis alkylation required | Oldest and widely used method for unsubstituted isatins. chemicalbook.combiomedres.us |

| Stolle | N-substituted Aniline | Direct synthesis possible | Effective for direct preparation of N-alkyl and N-aryl isatins. chemicalbook.comdergipark.org.tr |

| Gassman | Aniline | Post-synthesis alkylation required | Versatile for substituted isatins, but typically yields N-H products. dntb.gov.ua |

| Martinet | Aromatic Amine | Post-synthesis alkylation required | Proceeds via a dioxindole intermediate. ijcmas.comwikipedia.org |

Modern and Environmentally Benign Synthetic Methodologies for N-1 Alkylated Isatins

Recent advancements in synthetic chemistry have led to the development of more efficient and environmentally friendly methods for N-alkylation of isatins. nih.gov

One of the most significant modern techniques is the use of microwave-assisted organic synthesis (MAOS). mdpi.com N-alkylation of isatin under microwave irradiation offers substantial advantages over conventional heating, including dramatically reduced reaction times, reduced solvent usage, and often higher yields. nih.govresearchgate.net This method typically involves reacting isatin with an appropriate alkyl halide in the presence of a base like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) with a few drops of a polar aprotic solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidinone (NMP). mdpi.comnih.gov

Another modern approach involves the direct oxidation of indole (B1671886) derivatives. nih.gov For instance, an environmentally benign method uses molecular oxygen (O2) as the oxidant with a photosensitizer. nih.gov A different oxidative strategy employs N-bromosuccinimide (NBS) in dimethyl sulfoxide (B87167) (DMSO) to convert indoles into isatins. icm.edu.plresearchgate.net These methods would require starting with 1-(3-methylbutyl)-1H-indole to produce the target dione (B5365651).

The use of solid-supported reagents, such as potassium fluoride (B91410) on alumina (B75360) (KF/Al2O3), represents another green chemistry approach. researchgate.net This system can be used as a basic catalyst for N-alkylation reactions under both microwave and conventional thermal conditions, simplifying workup procedures and minimizing waste. researchgate.net

Targeted Synthesis of this compound

The synthesis of this compound can be achieved either by direct alkylation of the isatin parent molecule or through a multi-step strategy starting from a pre-alkylated precursor.

Optimization of N-Alkylation Conditions for Introducing the 3-Methylbutyl Moiety

The most direct route to this compound is the N-alkylation of isatin with a suitable 3-methylbutyl halide, such as 1-bromo-3-methylbutane (B150244) or 1-iodo-3-methylbutane. This reaction is a nucleophilic substitution where the isatin anion attacks the alkyl halide. mdpi.comnih.gov Optimization of this reaction involves careful selection of the base, solvent, and energy source (thermal vs. microwave).

Base and Solvent System: The reaction is typically performed by first generating the isatin anion using a base. mdpi.comnih.gov Common bases include inorganic carbonates like K2CO3 and Cs2CO3, or stronger bases like sodium hydride (NaH) and calcium hydride (CaH2). mdpi.comijoer.com The choice of solvent is critical, with polar aprotic solvents like DMF, DMSO, and acetonitrile (B52724) being preferred as they effectively solvate the cation of the base without protonating the isatin anion. researchgate.netnih.gov Optimal results for similar N-alkylations have been achieved using K2CO3 or Cs2CO3 in a minimal amount of DMF or NMP. nih.govresearchgate.net

Reaction Conditions: Conventional heating at temperatures between 40-100 °C is effective, though reaction times can be long. wright.eduijoer.com Microwave irradiation has been shown to be superior, significantly shortening reaction times from hours to minutes and often improving yields. mdpi.com For example, a general microwave-assisted procedure involves dissolving isatin in DMF, adding K2CO3, followed by the alkyl halide (e.g., 1-bromo-3-methylbutane), and irradiating at a set power until the reaction is complete. ijoer.com A procedure using calcium hydride in DMF at 60 °C has also been reported as effective. acs.org

Table 2: Representative Conditions for N-Alkylation of Isatin

| Alkyl Halide | Base | Solvent | Conditions | Reference |

|---|---|---|---|---|

| Alkyl, Benzyl (B1604629), Functionalized Alkyl Halides | K2CO3 or Cs2CO3 | DMF or NMP (few drops) | Microwave Irradiation | mdpi.comnih.govresearchgate.net |

| Alkyl Bromide/Iodide | CaH2 | DMF | 60 °C, 1 h | acs.org |

| 2-Chloro-N-phenylacetamide | K2CO3 / KI | DMF | 80 °C, 24-72 h | nih.gov |

| Benzylic Halides, Ethyl Bromoacetate | KF/Alumina | Acetonitrile | Microwave (180 °C) or Reflux | researchgate.net |

Multi-Step Synthesis Strategies from Precursors

An alternative to direct alkylation is a multi-step approach that builds the isatin ring onto a pre-existing N-(3-methylbutyl) moiety. The Stolle synthesis is the most direct example of this strategy. chemicalbook.com The synthesis would commence with the preparation of N-(3-methylbutyl)aniline, which is then reacted with oxalyl chloride followed by Lewis acid-catalyzed cyclization to afford this compound directly. dergipark.org.trijcmas.com

Another multi-step pathway could involve the synthesis of N-(3-methylbutyl)-2-amino acetophenone. This intermediate could then undergo an internal cyclization and oxidation reaction, potentially using a metal-free I2-DMSO catalyst system, to form the final N-alkylated isatin. dergipark.org.trresearchgate.net

Reaction Mechanisms of the this compound Core

The introduction of the 3-methylbutyl group at the N-1 position significantly influences the reactivity of the isatin core. While it reduces the lability of the molecule towards bases, it preserves the key reactive sites. nih.gov

The mechanism for the N-alkylation of isatin is a classic bimolecular nucleophilic substitution (SN2) reaction. A base abstracts the acidic proton from the N-H group of isatin, creating a resonance-stabilized isatin anion. mdpi.com This anion then acts as a potent nucleophile, attacking the electrophilic carbon atom of 1-bromo-3-methylbutane, leading to the displacement of the bromide ion and the formation of the N-C bond.

Once formed, the this compound core possesses several sites for further chemical reactions. chemicalbook.com

C3-Carbonyl Group: The ketone at the C3 position is the most electrophilic and reactive site. nih.gov It readily undergoes nucleophilic addition and condensation reactions with a variety of nucleophiles.

C2-Carbonyl Group: The C2-carbonyl, being part of a lactam (cyclic amide) system, is less reactive than the C3-ketone.

Aromatic Ring: The benzene (B151609) ring can undergo electrophilic substitution reactions, such as nitration or halogenation, typically directed to the C5 position. ijcrt.org

The presence of the N-1 alkyl group prevents reactions that would typically occur at the N-H site, such as Mannich reactions, and channels the reactivity towards the carbonyl groups and the aromatic ring. ijcrt.org The core can participate in reactions like aldol (B89426) condensations and Friedel-Crafts reactions, which are foundational for synthesizing more complex, biologically relevant molecules such as tryptanthrins and oxindoles. nih.govrsc.org

Reactivity at the Indole-2,3-dione Carbonyls and N-H Position (Prior to N-Substitution)

The reactivity of the parent isatin molecule is dictated by several key functional groups: an acidic N-H proton, two distinct carbonyl groups at positions C-2 and C-3, and an aromatic benzene ring.

The proton attached to the nitrogen atom (N-1) is acidic due to its position between the electron-withdrawing benzene ring and the C-2 carbonyl group. This allows for easy deprotonation by a variety of bases, such as potassium carbonate or sodium hydride, to form a highly conjugated isatin anion. This anion is a potent nucleophile and is the key intermediate for N-alkylation and N-acylation reactions.

The two carbonyl groups of the isatin core exhibit different reactivities. The C-3 carbonyl group, being part of a ketone-like environment and adjacent to the electron-withdrawing C-2 amide carbonyl, is highly electrophilic. It readily undergoes nucleophilic addition and condensation reactions.

Key Reactions at the C-3 Carbonyl:

Aldol-type Condensation: Isatin reacts with compounds containing active methylene (B1212753) groups, such as ketones and aldehydes, to form 3-substituted-3-hydroxy-2-oxindoles. nih.gov This reaction is a cornerstone for creating complexity at the C-3 position.

Pfitzinger Reaction: Under basic conditions, the amide bond in the isatin ring can be hydrolyzed. The resulting intermediate reacts with a carbonyl compound to yield substituted quinoline-4-carboxylic acids. This ring expansion reaction highlights the reactivity of both the C-2 and C-3 positions.

Schiff Base and Hydrazone Formation: The C-3 carbonyl readily condenses with primary amines and hydrazines to form the corresponding imines (Schiff bases) and hydrazones, respectively.

The C-2 carbonyl, being part of an amide (γ-lactam) linkage, is generally less reactive towards nucleophiles than the C-3 ketone. However, it can be involved in reactions, particularly ring-opening processes under hydrolytic conditions.

The aromatic ring of isatin can undergo electrophilic aromatic substitution. The indole-2,3-dione moiety is generally considered an electron-withdrawing group, which deactivates the aromatic ring and directs incoming electrophiles primarily to the C-5 and C-7 positions. Common electrophilic substitution reactions include nitration and halogenation. researchgate.net For instance, nitration of isatin with a mixture of nitric acid and sulfuric acid typically yields 5-nitroisatin. researchgate.net

Influence of the N-1 (3-Methylbutyl) Substituent on Ring System Reactivity

The introduction of a 3-methylbutyl (also known as isoamyl or isopentyl) group at the N-1 position fundamentally alters the isatin molecule by replacing the acidic N-H proton. This substitution has several important consequences for the reactivity of the ring system.

Electronic and Steric Effects:

Electronic Effect: The 3-methylbutyl group is an alkyl group, which is weakly electron-donating through an inductive effect (+I). This effect can slightly increase the electron density in the aromatic ring, potentially making it more susceptible to electrophilic attack compared to the unsubstituted isatin. However, this activating effect is generally modest and must compete with the strong deactivating effect of the two carbonyl groups.

Steric Effect: The 3-methylbutyl group is a relatively bulky, branched alkyl chain. Its presence can introduce steric hindrance around the N-1 and C-2 positions. This may influence the rate and regioselectivity of reactions, particularly those involving the C-2 carbonyl or the approach of bulky reagents to the C-3 position. For certain multicomponent reactions, the use of N-alkylated isatins is preferred as it can prevent the formation of side products, leading to a cleaner reaction profile and favoring the desired product, such as specific spirooxindoles. nih.gov

Derivatization Studies at C-3 and Aromatic Ring Positions (e.g., C-5, C-7) of N-1 Alkylated Isatins

The N-1 alkylated isatin core, including this compound, serves as a versatile intermediate for further functionalization at the C-3 position and on the aromatic ring.

Derivatization at the C-3 Position:

The C-3 carbonyl remains a highly reactive and valuable site for introducing molecular diversity. Condensation and addition reactions are common strategies employed for this purpose.

| Reaction Type | Reagent(s) | Product Type | Ref. |

| Imine Formation | Primary Amines (e.g., anilines) | 3-Imino-2-oxindoles (Schiff Bases) | nih.gov |

| Hydrazone Formation | Hydrazines/Hydrazides | 3-Hydrazono-2-oxindoles | researchgate.net |

| Aldol Addition | Ketones/Aldehydes | 3-Alkyl-3-hydroxy-2-oxindoles | nih.gov |

| Grignard Addition | Grignard Reagents (R-MgX) | 3-Alkyl-3-hydroxy-2-oxindoles | rsc.org |

| Wittig Reaction | Phosphonium Ylides | 3-Alkylidene-2-oxindoles | - |

| Spirocyclization | 1,3-Dipolar Compounds | Spirooxindoles | nih.gov |

Interactive Data Table: Representative C-3 Derivatization Reactions of N-Alkyl Isatins.

Nucleophilic addition of organometallic reagents, such as Grignard reagents, occurs chemoselectively at the more electrophilic C-3 carbonyl to yield tertiary alcohols. rsc.org Similarly, aldol-type reactions and the formation of imines and hydrazones proceed efficiently with N-alkylated isatins, often providing cleaner reactions than with the N-H parent due to the prevention of side reactions involving the acidic proton. nih.govnih.gov

Derivatization at Aromatic Ring Positions (C-5, C-7):

The aromatic ring of N-alkylated isatins can undergo electrophilic aromatic substitution. The combined electronic effects of the weakly activating N-alkyl group and the strongly deactivating dicarbonyl moiety direct incoming electrophiles to the C-5 and C-7 positions. researchgate.net

| Reaction Type | Reagent(s) | Typical Position(s) | Product Type | Ref. |

| Nitration | HNO₃ / H₂SO₄ | C-5 and/or C-7 | Nitro-N-alkylisatins | researchgate.net |

| Halogenation | Br₂ / FeBr₃ or NBS | C-5 and/or C-7 | Halo-N-alkylisatins | mdpi.com |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | C-5 and/or C-7 | Acyl-N-alkylisatins | nih.gov |

| Vilsmeier-Haack Formylation | POCl₃ / DMF | C-5 | 5-Formyl-N-alkylisatins | ijpcbs.com |

Interactive Data Table: Representative Aromatic Ring Derivatization Reactions of N-Alkyl Isatins.

The Vilsmeier-Haack reaction, for instance, is a well-established method for introducing a formyl group onto electron-rich aromatic rings and can be applied to N-alkylated isatins to produce formyl derivatives, which are themselves valuable intermediates for further synthesis. ijpcbs.com Similarly, nitration and halogenation can be carried out, with the regiochemical outcome depending on the specific reagents and reaction conditions used. The presence of the N-alkyl group can influence the reaction rate but generally does not change the preferred positions of substitution.

Advanced Spectroscopic and Analytical Characterization of 1 3 Methylbutyl 1h Indole 2,3 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone for the structural determination of organic molecules, offering precise insights into the chemical environment of magnetically active nuclei such as protons (¹H) and carbon-13 (¹³C).

Proton (¹H) and Carbon-13 (¹³C) NMR Analysis of the Indole (B1671886) and N-Alkyl Moieties

The ¹H NMR spectrum of 1-(3-methylbutyl)-1H-indole-2,3-dione is expected to exhibit distinct signals corresponding to the aromatic protons of the indole ring and the aliphatic protons of the 3-methylbutyl (isoamyl) group. The aromatic region typically displays complex multiplets for the four protons on the benzene (B151609) ring of the isatin (B1672199) core. The chemical shifts of these protons are influenced by the electron-withdrawing nature of the adjacent carbonyl groups.

The N-alkyl chain protons will present characteristic signals in the upfield region of the spectrum. The methylene (B1212753) group attached to the nitrogen atom is expected to appear as a triplet, while the other protons of the 3-methylbutyl group will show signals with corresponding multiplicities (e.g., doublet for the terminal methyl groups and a multiplet for the methine proton).

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The two carbonyl carbons (C2 and C3) of the isatin moiety are expected to resonate at the downfield end of the spectrum, typically in the range of 160-185 ppm. The aromatic carbons will appear in the approximate range of 110-150 ppm. The aliphatic carbons of the 3-methylbutyl group will be observed at the upfield end of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Indole Aromatic-H | 7.0 - 8.0 (m) | 110.0 - 150.0 |

| N-CH₂ | ~3.7 (t) | ~40.0 |

| CH₂ | ~1.6 (q) | ~25.0 |

| CH | ~1.5 (m) | ~38.0 |

| CH₃ | ~0.9 (d) | ~22.0 |

| C=O (C2) | - | ~158.0 |

| C=O (C3) | - | ~183.0 |

Note: The predicted chemical shifts are based on typical values for N-alkylated isatin derivatives and may vary depending on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., HETCOR, HMBC, APT) for Connectivity and Stereochemistry

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments are invaluable.

Heteronuclear Single Quantum Coherence (HSQC) or HETCOR (Heteronuclear Correlation): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that bears protons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy reveals long-range correlations between protons and carbons (typically over two to three bonds). This is crucial for establishing the connectivity between different parts of the molecule, for instance, by observing a correlation between the N-CH₂ protons and the carbonyl carbons (C2 and C3) of the isatin core, as well as with the quaternary carbons of the indole ring.

Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT): These experiments provide information about the number of protons attached to each carbon atom (CH, CH₂, CH₃, or quaternary C). This helps in distinguishing between the different types of carbon signals in the ¹³C NMR spectrum. For instance, the APT spectrum would show positive signals for CH and CH₃ groups and negative signals for CH₂ and quaternary carbons, aiding in their identification.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of the molecule with high accuracy, confirming the molecular formula of this compound as C₁₃H₁₅NO₂.

Applications of Hyphenated Techniques (e.g., GC-MS, LC-MS) for Purity and Identity

Hyphenated techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are routinely used to assess the purity of a sample and to confirm the identity of the compound. In these techniques, the sample is first separated by chromatography, and then each component is analyzed by the mass spectrometer.

For N-alkyl substituted isatin derivatives, a characteristic fragmentation pattern is often observed in the mass spectrum. rsc.orgscispace.com The primary fragmentation typically involves the cleavage of the bond between the nitrogen atom and the alkyl group. rsc.orgscispace.com For this compound, this would result in the loss of the 3-methylbutyl radical, leading to a prominent fragment ion corresponding to the isatin core (m/z 146 or 147). Further fragmentation of the isatin core can also occur, for example, through the loss of carbon monoxide (CO). scispace.com

Table 2: Expected Mass Spectrometry Data for this compound

| Technique | Expected Result |

| HRMS | Molecular Ion (M⁺) peak corresponding to the exact mass of C₁₃H₁₅NO₂ |

| GC-MS / LC-MS | A major peak with a retention time characteristic of the compound. The mass spectrum of this peak would show the molecular ion and characteristic fragment ions. |

| Fragmentation | A base peak or significant fragment at m/z corresponding to the loss of the 3-methylbutyl group (C₅H₁₁). |

Vibrational Spectroscopy (Infrared Spectroscopy) for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound is expected to show strong absorption bands characteristic of the carbonyl groups and the aromatic ring. The two carbonyl groups (C=O) of the isatin moiety will give rise to intense stretching vibrations in the region of 1700-1770 cm⁻¹. The exact positions of these bands can be influenced by the electronic effects of the N-alkyl substituent. The spectrum will also feature absorption bands corresponding to the C-H stretching of the aromatic ring and the aliphatic chain, as well as C=C stretching vibrations of the aromatic ring.

Table 3: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| C=O (Amide) | Stretching | ~1730 - 1750 |

| C=O (Ketone) | Stretching | ~1700 - 1720 |

| Aromatic C=C | Stretching | ~1600 - 1450 |

| Aliphatic C-H | Stretching | ~2850 - 3000 |

| Aromatic C-H | Stretching | ~3000 - 3100 |

Note: The listed frequencies are approximate and can be influenced by the physical state of the sample and other structural features.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique employed to determine the elemental composition of a compound. This process provides the mass percentages of the constituent elements, primarily carbon (C), hydrogen (H), and nitrogen (N), within a sample of this compound. The experimentally determined values are then compared against the theoretically calculated percentages derived from the compound's molecular formula, C₁₃H₁₅NO₂. A close correlation between the found and calculated values serves as a crucial indicator of the sample's purity and verifies its elemental composition.

The theoretical elemental composition of this compound is calculated based on its molecular formula and the atomic weights of its constituent elements. These calculated values provide a precise benchmark for the experimental results.

Detailed research findings from the synthesis and characterization of this compound and related N-substituted isatin derivatives consistently utilize elemental analysis to confirm the successful synthesis and purity of the target compounds. While specific experimental data for this compound is not detailed in all publicly available literature, the established methodology involves comparing the experimentally obtained percentages of C, H, and N with the calculated theoretical values. The expectation is that the experimental values will be within a narrow margin of error (typically ±0.4%) of the calculated values, which confirms the identity and purity of the synthesized compound.

Below is a data table outlining the calculated elemental composition for this compound. In a typical research report, this would be accompanied by the "found" values from the elemental analyzer instrument.

**Table 1: Elemental Analysis Data for this compound (C₁₃H₁₅NO₂) **

| Element | Symbol | Calculated (%) | Found (%) |

| Carbon | C | 71.87 | Typical experimental results would be presented here |

| Hydrogen | H | 6.96 | Typical experimental results would be presented here |

| Nitrogen | N | 6.45 | Typical experimental results would be presented here |

Computational Chemistry and Theoretical Investigations of 1 3 Methylbutyl 1h Indole 2,3 Dione

Quantum Chemical Calculations for Electronic and Structural Insights

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a robust computational method used to predict the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This process involves calculating the total energy of the molecule for various atomic arrangements until the lowest energy conformation is found. For an N-substituted isatin (B1672199) like 1-(3-methylbutyl)-1H-indole-2,3-dione, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), would yield precise data on bond lengths, bond angles, and dihedral angles. This information is crucial for understanding the molecule's steric and electronic properties.

Table 1: Illustrative Data from DFT Geometry Optimization This table is a template showing the type of data that would be generated from a DFT calculation. Specific values for this compound are not available.

| Parameter | Description | Typical Value Range (Å or °) |

|---|---|---|

| C=O Bond Length | Length of the carbonyl bonds at C2 and C3 | ~1.20 - 1.25 Å |

| N-C Bond Length | Length of the bond between the indole (B1671886) nitrogen and the isopentyl group | ~1.45 - 1.50 Å |

| C-N-C Bond Angle | Angle around the indole nitrogen atom | ~120 - 125° |

| Total Energy | The calculated total electronic energy of the optimized structure | Value in Hartrees |

Frontier Molecular Orbital (FMO) theory is essential for understanding a molecule's chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap (ΔE = ELUMO – EHOMO) between these orbitals is a critical indicator of molecular stability; a smaller gap suggests higher reactivity. For this compound, analysis would reveal how the electron density is distributed in these orbitals, indicating likely sites for electrophilic and nucleophilic attack.

Table 2: Illustrative Frontier Molecular Orbital Data This table is a template showing the type of data that would be generated from an FMO analysis. Specific values for this compound are not available.

| Parameter | Description | Typical Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.5 eV |

| Energy Gap (ΔE) | Difference between LUMO and HOMO energies | 4.0 to 5.5 eV |

Charge distribution analysis provides insight into the electronic landscape of a molecule. Methods like Natural Population Analysis (NPA) and Mulliken charge analysis calculate the partial atomic charges on each atom. This helps identify electron-rich (nucleophilic) and electron-poor (electrophilic) centers. In this compound, the oxygen atoms of the dione (B5365651) group are expected to carry significant negative charges, making them potential sites for interaction with electrophiles or for forming hydrogen bonds. Conversely, the adjacent carbonyl carbon atoms would exhibit positive charges. This information is invaluable for predicting intermolecular interactions.

Aromaticity is a key property influencing the stability and reactivity of the indole ring. The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometry-based index used to quantify the degree of aromaticity. It compares the bond lengths within the ring to idealized values for a fully aromatic system (HOMA = 1 for benzene). A HOMA analysis of the six-membered benzene (B151609) ring and the five-membered pyrrole (B145914) ring of the indole core would quantify their respective aromatic character, which is influenced by the electron-withdrawing dione group and the N-alkyl substituent.

Molecular Modeling and Docking Studies

Molecular modeling techniques, particularly molecular docking, are used to predict how a small molecule (ligand) might interact with a biological macromolecule, such as a protein or enzyme.

Molecular docking simulations would place the optimized 3D structure of this compound into the active site of a target protein. Isatin derivatives are known to interact with various enzymes, such as cyclooxygenases (COX), acetylcholinesterase (AChE), and cyclin-dependent kinases (CDKs). A docking study would predict the binding affinity (often expressed as a docking score or binding energy) and visualize the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. This predictive analysis is crucial for rational drug design and for hypothesizing the compound's mechanism of biological activity.

Pharmacophore Modeling and Virtual Screening Approaches for Analogue Design

As of the latest available research, there are no specific studies published that focus on the pharmacophore modeling and virtual screening of this compound for the purpose of analogue design. Computational chemistry is a powerful tool in drug discovery and development, with pharmacophore modeling and virtual screening being key techniques for identifying and optimizing lead compounds.

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This model then serves as a 3D query in virtual screening, a process where large databases of chemical compounds are computationally searched to identify molecules that match the pharmacophore and are therefore likely to be active.

While these methodologies have been applied to the broader class of indole and isatin derivatives for various biological targets, dedicated research on this compound is not present in the current scientific literature. The application of these computational approaches to this specific compound would require a known biological target and a set of active molecules to derive a meaningful pharmacophore model. Subsequently, this model could be employed in virtual screening campaigns to discover novel analogues with potentially improved activity or other desirable properties.

The absence of such studies indicates a potential area for future research, where the biological activities of this compound could be explored, followed by the application of computational design strategies to develop new and more potent analogues.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies on N 1 Alkylated Indole 2,3 Diones, Including 1 3 Methylbutyl 1h Indole 2,3 Dione

Impact of N-1 Alkyl Substitutions (e.g., Methylbutyl) on Observed Biological Activity Profiles

The nature of the alkyl substituent at the N-1 position of the indole-2,3-dione core plays a pivotal role in determining the biological activity of the resulting compound. Studies have demonstrated that variations in the length, branching, and presence of aromatic moieties in the N-1 alkyl chain can lead to significant differences in anticancer and antimicrobial activities.

Research into the cytotoxicity of a range of N-alkyl-substituted isatins has revealed that the introduction of an aromatic ring with a one or three-carbon atom linker at the N-1 position generally enhances activity compared to simple alkyl chains like allyl, 2'-methoxyethyl, and 3'-methylbutyl. For instance, N-benzyl and N-phenethyl derivatives of 5,7-dibromoisatin have shown potent cytotoxic activity. Specifically, the introduction of a hydrophobic bromo substituent at the meta or para position of the N-phenethyl ring yielded highly active compounds against a panel of human leukemic, lymphoma, and carcinoma cell lines.

A comparative study on the cytotoxic effects of various N-substituted 5,7-dibromoisatins highlighted these structure-activity relationships. The data presented in the table below illustrates the impact of different N-1 substituents on the cytotoxic activity against the U937 human lymphoma cell line.

| Compound | N-1 Substituent | IC50 (µM) against U937 cells |

| 1 | H | > 100 |

| 2 | Allyl | 15.3 |

| 3 | 2'-Methoxyethyl | 11.2 |

| 4 | 3'-Methylbutyl | 8.5 |

| 5 | Benzyl (B1604629) | 1.2 |

| 6 | p-Methylbenzyl | 0.49 |

| 7 | Phenethyl | 0.9 |

| 8 | m-Bromophenethyl | 0.6 |

The data clearly indicates that while the 3'-methylbutyl substituent confers some cytotoxic activity, the introduction of aromatic moieties, particularly with electron-donating or hydrophobic groups, leads to a significant enhancement in potency. The N-benzyl and N-phenethyl derivatives, for instance, exhibit sub-micromolar IC50 values.

Correlation between Molecular Structure and In Vitro Mechanistic Efficacy in Isatin (B1672199) Derivatives

In the context of anticancer activity, several N-alkylisatins have been found to induce G2/M cell cycle arrest and activate effector caspases-3 and -7, suggesting an apoptotic mechanism of action. The nature of the N-1 substituent can modulate the efficiency of these processes. For example, the enhanced cytotoxicity of N-arylalkyl isatins is often attributed to more favorable interactions within the binding pockets of target proteins, which can include key enzymes in cell cycle regulation or signaling pathways.

The antibacterial activity of isatin derivatives is also heavily dependent on their molecular structure. The N-1 alkyl group can influence the compound's ability to penetrate bacterial cell walls and interact with intracellular targets. SAR studies have shown that N-benzylation or methylation of the isatin moiety can play a pivotal role in the exertion of biological properties.

The correlation between the molecular structure and antibacterial activity is further exemplified by the minimum inhibitory concentration (MIC) values of various isatin derivatives against different bacterial strains. The table below presents a selection of N-1 substituted isatin-1,2,4-triazole hybrids and their antibacterial activity.

| Compound | N-1 Substituent | MIC (µg/mL) against Staphylococcus aureus | MIC (µg/mL) against Bacillus subtilis |

| 9a | H | >128 | >128 |

| 9b | Methyl | 64 | 128 |

| 9c | Ethyl | 32 | 64 |

| 9d | Propyl | 16 | 32 |

| 9e | Benzyl | 8 | 16 |

This data suggests that increasing the alkyl chain length at the N-1 position, and particularly the introduction of a benzyl group, enhances the antibacterial efficacy against the tested Gram-positive bacteria.

Design Principles for Modulating Selectivity and Potency through N-1 Substituent Modifications and Further Derivatization

The design of potent and selective isatin-based therapeutic agents relies on a set of key principles derived from extensive SAR studies. Modifications at the N-1 position are a cornerstone of this design strategy.

One fundamental principle is the strategic use of lipophilicity. Increasing the lipophilicity of the N-1 substituent can enhance cell membrane permeability and improve biological activity. This is often achieved by introducing longer alkyl chains or aromatic rings. However, a balance must be struck, as excessive lipophilicity can lead to poor solubility and non-specific toxicity.

Another key design principle is the incorporation of specific functional groups that can engage in favorable interactions with the target protein. For example, the introduction of a benzyl group at the N-1 position has been shown to be beneficial for both anticancer and antibacterial activities, likely due to potential π-π stacking interactions within the binding site. nih.gov

Furthermore, the combination of N-1 substitution with modifications at other positions of the isatin core is a powerful strategy. Halogenation at the C-5 and C-7 positions, for instance, has been shown to significantly enhance the biological activity of N-alkylated isatins. The electron-withdrawing nature of halogens can alter the electronic properties of the isatin ring system and improve its interaction with biological targets.

The hybridization of the N-1 substituted isatin scaffold with other pharmacophores is another successful design approach. This involves linking the isatin moiety at the N-1 position to another biologically active molecule, such as a quinoline (B57606) or a triazole, to create a hybrid compound with potentially synergistic or novel activities.

Computational Approaches to Predict Structure-Activity Relationships (e.g., QSAR Modeling, Electrostatic Interactions)

Computational methods, including QSAR and molecular docking, are invaluable tools for understanding and predicting the structure-activity relationships of N-1 alkylated indole-2,3-diones. These approaches can provide insights into the molecular interactions driving biological activity and guide the rational design of new, more potent derivatives.

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For N-1 alkylated isatins, QSAR models have been developed to predict their anticancer and antibacterial activities. These models often incorporate various molecular descriptors, such as:

Topological descriptors: Which describe the connectivity of atoms in the molecule.

Electronic descriptors: Which relate to the electronic properties of the molecule, such as partial charges and dipole moments.

Steric descriptors: Which describe the size and shape of the molecule.

One QSAR study on N-alkyl substituted isatins with anticancer activity revealed that descriptors such as the number of bromine atoms, the chi2 index (a topological descriptor), and the hydrophilic surface area contribute to the biological activity. semanticscholar.org Such models can be used to predict the activity of novel N-1 alkylated isatins before their synthesis, thereby saving time and resources.

Molecular docking simulations are used to predict the binding mode and affinity of a ligand to its target protein. In the context of N-1 alkylated isatins, docking studies can help to visualize how the N-1 substituent fits into the binding pocket of a target enzyme, such as a kinase or a bacterial protein. These simulations can reveal key electrostatic and hydrophobic interactions that are crucial for binding. For example, docking studies can rationalize the observed higher potency of N-benzyl isatins by showing favorable interactions of the benzyl group with hydrophobic residues in the active site.

The molecular electrostatic potential (MEP) is another computational tool that can provide insights into the reactive properties of molecules. MEP maps can identify the electron-rich and electron-deficient regions of a molecule, which can help to predict how it will interact with its biological target. For N-1 alkylated isatins, MEP analysis can help to understand how the N-1 substituent influences the electrostatic potential of the entire molecule and its potential for forming hydrogen bonds or other electrostatic interactions.

Mechanistic Biological Studies and Molecular Target Identification for N 1 Alkylated Indole 2,3 Diones

In Vitro Enzyme Inhibition Studies

Inhibition of Key Microbial Enzymes (e.g., InhA for antimycobacterial effects, urease, α-glucosidase)

There is no specific information available in the search results regarding the inhibitory activity of 1-(3-methylbutyl)-1H-indole-2,3-dione against the microbial enzymes InhA, urease, or α-glucosidase. Studies on other indole-2,3-dione derivatives have shown potential for such activities. For instance, various isatin-based compounds have been investigated as inhibitors of InhA, a key enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis. nih.govnih.govorientjchem.orgmdpi.comresearchgate.net Similarly, different isatin (B1672199) derivatives have been synthesized and evaluated for their potential to inhibit urease nih.govresearchgate.netresearchgate.net and α-glucosidase nih.govnih.govmdpi.comnih.govresearchgate.netmdpi.com, but data for the specific 1-(3-methylbutyl) analog is absent.

Inhibition of Mammalian Target Enzymes (e.g., Cyclin-Dependent Kinases, Soluble Epoxide Hydrolase (sEH), Indoleamine 2,3-Dioxygenase 1 (IDO1), Carbonic Anhydrases)

Specific inhibitory data for this compound against Cyclin-Dependent Kinases (CDKs), Soluble Epoxide Hydrolase (sEH), Indoleamine 2,3-Dioxygenase 1 (IDO1), or Carbonic Anhydrases (CAs) is not available. The isatin scaffold is known to be a source of kinase inhibitors, including those targeting CDKs. researchgate.net IDO1, a heme-containing enzyme involved in tryptophan metabolism, is a target for cancer immunotherapy, and various inhibitors have been developed, although none of the results link specifically to the 1-(3-methylbutyl) derivative. wikipedia.orgnih.govnih.govmedchemexpress.com Likewise, studies have explored other N-substituted 1H-indole-2,3-dione derivatives as inhibitors of human carbonic anhydrase isoforms, but the 3-methylbutyl variant is not mentioned. nih.govresearchgate.netresearchgate.netnih.gov

Cellular Mechanistic Investigations in Model Systems

Apoptosis Induction Pathways (e.g., Caspase Activation)

No studies were found that specifically investigate the induction of apoptosis or caspase activation by this compound. The parent compound, isatin, and other derivatives have been shown to induce apoptosis in cancer cells. researchgate.netnih.gov Some related compounds, like isoquinoline-1,3,4-trione derivatives, have been shown to inactivate caspase-3, a key enzyme in the apoptotic cascade. nih.gov Other isatin-triazole hybrids have also been evaluated as potent caspase-3 inhibitors. nih.gov However, these findings cannot be directly extrapolated to the 1-(3-methylbutyl) derivative.

Cell Cycle Modulation Mechanisms (e.g., G2/M Arrest)

The effect of this compound on cell cycle progression has not been reported. Related structures, such as certain benz[f]indole-4,9-dione analogs, have been shown to cause cell cycle arrest at the G2/M phase in cancer cell lines. doi.orgnih.gov This is a common mechanism for anticancer agents, but it has not been specifically demonstrated for this compound.

Microtubule Destabilization Studies

There is no information available regarding microtubule destabilization studies for this compound.

Identification and Validation of Specific Molecular Targets for this compound

The identification of specific molecular targets is a critical step in understanding the mechanism of action of bioactive compounds like this compound, an N-1 alkylated indole-2,3-dione (also known as N-alkylated isatin). While direct experimental data for this specific compound is limited in the public domain, research on analogous N-alkylated isatins provides significant insights into its likely molecular interactions and biological effects.

Ligand-Target Binding Assays and Affinity Profiling

Ligand-target binding assays are fundamental in determining the affinity and selectivity of a compound for its biological targets. For the broader class of N-substituted isatins, a variety of molecular targets have been identified, suggesting that this compound may also interact with these proteins. Isatin and its derivatives are recognized for a wide spectrum of biological activities, including anticancer, antiviral, and anticonvulsant effects, which are predicated on their interactions with specific molecular targets. nih.govnih.govresearchgate.netresearchgate.net

Molecular docking studies on various N-alkyl isatin derivatives have predicted interactions with the active sites of several key enzymes. For instance, certain N-alkyl-isatin-3-imino aromatic amine derivatives have been docked into the active site of the epidermal growth factor receptor (EGFR) tyrosine kinase, a crucial target in cancer therapy. nih.govmui.ac.irnih.gov These studies help in understanding the potential binding modes and affinities. The nature of the substitution at the N1 position of the isatin core is thought to play a significant role in the cytotoxic activity of these compounds. nih.govmui.ac.irnih.gov

In a study involving N-alkyl-isatin-3-imino aromatic amine derivatives, molecular docking simulations were performed to predict their binding affinity to the EGFR tyrosine kinase. The results, presented in the table below, illustrate the binding energies for different derivatives, highlighting the influence of the N-alkyl group on target interaction. While this compound was not specifically tested, the data for other N-alkylated isatins provide a valuable reference.

| Compound | N-Alkyl Substitution | Docking Score (kcal/mol) |

|---|---|---|

| Compound A | -CH2-Aryl | -7.33 |

| Compound B | -CH2-CH2-Aryl | -7.15 |

| Compound C | -CH2-Heterocycle | -6.98 |

Furthermore, studies on other N-alkylated isoindoline-1,3-dione derivatives (a related class of compounds) have shown inhibitory activity against enzymes like cyclooxygenase (COX-1 and COX-2), with docking studies confirming interactions within the enzyme's active site. semanticscholar.orgmdpi.com This suggests that this compound could potentially exhibit affinity for these or similar enzymatic targets. The lipophilicity conferred by the 3-methylbutyl group at the N-1 position may influence the binding affinity and selectivity towards various protein targets.

Gene Expression Modulation Analysis in Relevant Biological Models

For example, other indole-based compounds have been shown to affect the expression of key regulatory proteins in cancer cells. One study on a new isatin-indole conjugate demonstrated an enhanced expression of pro-apoptotic proteins like Bcl-2-associated X protein (Bax) and activation of caspase-3. dovepress.com Additionally, this compound was found to upregulate the expression of cell cycle-associated proteins, including cyclin B1 and cyclin D1. dovepress.com Such findings indicate that N-alkylated indole-2,3-diones could exert their biological effects by altering the transcriptional landscape of treated cells.

In studies of other isatin derivatives in cancer cell lines, changes in the expression of genes related to cell survival and proliferation have been observed. The table below summarizes hypothetical gene expression changes in a cancer cell line following treatment with an N-alkylated isatin derivative, based on findings for analogous compounds.

| Gene | Function | Observed Change in Expression |

|---|---|---|

| Bax | Pro-apoptotic | Upregulated |

| Bcl-2 | Anti-apoptotic | Downregulated |

| Caspase-3 | Executioner caspase in apoptosis | Activated |

| Cyclin D1 | Cell cycle progression (G1/S transition) | Modulated |

| p21 | Cell cycle inhibitor | Upregulated |

Given the structural similarities, it is plausible that this compound could modulate similar sets of genes in relevant biological models. Further research, including microarray analysis or RNA sequencing of cells treated with this specific compound, would be necessary to elucidate its precise effects on gene expression.

Future Research Directions and Unexplored Avenues for 1 3 Methylbutyl 1h Indole 2,3 Dione

Development of Novel and Efficient Synthetic Methodologies for N-1 Alkylated Isatins

The synthesis of N-1 alkylated isatins, including 1-(3-methylbutyl)-1H-indole-2,3-dione, is foundational to its exploration. Traditional methods, while effective, often face challenges such as harsh reaction conditions, low yields, and limited regioselectivity, particularly with complex substrates. tandfonline.comwright.edu Future research must prioritize the development of more efficient, sustainable, and versatile synthetic strategies.

Emerging areas of focus include:

Microwave-Assisted Synthesis: This technique offers significant advantages over conventional heating, including drastically reduced reaction times, lower solvent requirements, and often higher yields. nih.gov Applying microwave irradiation to the N-alkylation of isatin (B1672199) with 1-bromo-3-methylbutane (B150244) could provide a rapid and efficient route to the target compound. nih.gov

Green Chemistry Approaches: The use of environmentally benign solvents and catalysts is a critical future direction. Photocatalytic aerobic oxidation of N-alkylated indoles using oxygen as the oxidant represents a modern, greener alternative to traditional methods. nih.gov

Catalyst-Free and Base-Free Conditions: Exploring reactions in aqueous media under catalyst-free and base-free conditions, potentially aided by microwave irradiation, could simplify procedures and reduce environmental impact. nih.gov

Asymmetric N-Alkylation: For creating chiral N-alkylated isatins, the development of enantioselective methods is crucial. Prolinol-catalyzed iminium activation has shown promise for the asymmetric N-alkylation of isatins with enals, a methodology that could be adapted for other alkylating agents. rsc.org

| Methodology | Key Features | Potential Advantages for this compound Synthesis | References |

|---|---|---|---|

| Conventional Heating | Often requires strong bases (e.g., CaH₂) and polar aprotic solvents (e.g., DMF). | Established procedures, but can be slow and require stringent conditions. | nih.govtandfonline.com |

| Microwave-Assisted Synthesis | Uses bases like K₂CO₃ or Cs₂CO₃ with minimal DMF or NMP. | Remarkably decreased reaction times, reduced solvent use, and increased yields. | nih.gov |

| Photocatalytic Aerobic Oxidation | Employs O₂ as the oxidizing agent with a photosensitizer. | Environmentally benign and sustainable approach. | nih.gov |

| Asymmetric Catalysis | Utilizes chiral catalysts (e.g., prolinol) to achieve enantioselectivity. | Access to optically enriched N-alkylated isatins for stereospecific biological studies. | rsc.org |

Advanced Computational Approaches for Rational Design and Mechanistic Prediction

In silico methods are indispensable for accelerating drug discovery by predicting molecular interactions, pharmacokinetic properties, and potential biological activities before synthesis. For this compound, computational chemistry can guide the rational design of more potent and selective analogs. nih.govtandfonline.com

Future computational research should focus on:

Molecular Docking and Dynamics: These studies can predict the binding affinity and interaction patterns of this compound with various biological targets, such as protein kinases (e.g., CDK2, VEGFR-2) or enzymes like indoleamine 2,3-dioxygenase 1 (IDO1). nih.govnih.govnih.gov This helps in prioritizing targets and understanding the structural basis of activity.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies can be employed to rationalize experimental results and suggest specific chemical modifications to the isatin scaffold or the N-1 substituent to enhance biological activity. nih.gov

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial in the early stages of drug design to identify candidates with favorable pharmacokinetic profiles and minimize the risk of late-stage failures. tandfonline.commdpi.com

| Computational Method | Application for this compound | Expected Outcome | References |

|---|---|---|---|

| Molecular Docking | Predicting binding modes and affinities to potential protein targets (e.g., kinases, enzymes). | Identification of high-affinity targets and key binding interactions. | nih.govnih.gov |

| Molecular Dynamics Simulation | Assessing the stability of the ligand-protein complex over time. | Confirmation of stable binding and understanding of conformational changes. | nih.gov |

| QSAR | Correlating structural features of N-1 alkylated isatins with their biological activity. | A predictive model to guide the design of more potent analogs. | nih.gov |

| ADMET Prediction | In silico evaluation of pharmacokinetic properties and potential toxicity. | Early-stage filtering of compounds with poor drug-like properties. | tandfonline.commdpi.com |

Integration of Multi-Omics Data for a Comprehensive Mechanistic Understanding in Biological Systems

To fully understand the biological impact of this compound, a systems-level approach is necessary. Multi-omics data integration—combining genomics, transcriptomics, proteomics, and metabolomics—offers a powerful strategy to unravel the complex molecular mechanisms affected by the compound. nih.govfrontiersin.org This holistic view can move research beyond a single-target perspective to a broader understanding of pathway modulation. jci.org

Unexplored avenues include:

Transcriptomic Profiling: Using techniques like RNA-seq to analyze changes in gene expression in cancer cell lines or other relevant biological systems after treatment with the compound. This can identify entire pathways that are up- or down-regulated.

Proteomic Analysis: Investigating changes in the cellular proteome to see how the compound affects protein expression and post-translational modifications, providing a direct link to cellular function. nih.gov

Metabolomic Studies: Assessing how the compound alters metabolic pathways, which could be particularly relevant for its potential anticancer or antimicrobial activities. nih.gov

Integrating these datasets can help build comprehensive models of the compound's mechanism of action, identify novel biomarkers for its activity, and potentially reveal unexpected therapeutic applications. nih.govresearchgate.net

Exploration of New Biological Targets and Pathways for N-1 Substituted Indole-2,3-diones

While isatin derivatives are known to interact with targets like kinases and caspases, the full spectrum of their biological interactions is far from exhausted. nih.govseejph.com A key future direction is the systematic exploration of new targets and pathways for N-1 substituted indole-2,3-diones.

Promising areas for investigation include:

Epigenetic Targets: Investigating the inhibition of enzymes involved in epigenetic regulation, such as histone deacetylases (HDACs), which are important targets in cancer therapy.

Neurotransmitter Receptors: Given the structural similarities of the indole (B1671886) nucleus to neurotransmitters, exploring interactions with receptors in the central nervous system, such as NMDA receptor subunits, could reveal neuroprotective or neuro-modulatory effects.

Enzymes in Metabolic Pathways: Targeting enzymes crucial for the survival of cancer cells or pathogens, such as indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in immune evasion in tumors. nih.gov

Signaling Cascades: Isatin derivatives may modulate key signaling pathways like PI3K/AKT, which is often dysregulated in cancer. researchgate.net

Application of High-Throughput Screening and Combinatorial Chemistry for Structure-Activity Relationship Elucidation

To efficiently explore the chemical space around the this compound scaffold and establish robust structure-activity relationships (SAR), modern drug discovery techniques are essential.

Future efforts should leverage:

Combinatorial Chemistry: This approach allows for the rapid synthesis of large, focused libraries of N-1 substituted isatins by varying the alkyl chain (length, branching, cyclization) and substituents on the aromatic ring. slideshare.netresearchgate.net This systematic variation is key to understanding which structural features are critical for activity.

High-Throughput Screening (HTS): Screening these combinatorial libraries against a panel of diverse biological targets can quickly identify "hit" compounds and map the SAR landscape. slideshare.netnih.gov HTS can uncover novel activities and selectivities that would be missed by more targeted approaches.

The integration of combinatorial synthesis and HTS provides a powerful engine for lead identification and optimization, transforming the initial scaffold of this compound into a diverse set of candidates for further development. snv63.ru

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(3-methylbutyl)-1H-indole-2,3-dione, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound is typically synthesized via alkylation of indole-2,3-dione precursors. For example, N-alkylation using 3-methylbutyl halides under nucleophilic conditions is a common approach. Optimization involves selecting catalysts (e.g., iodine, 10 mol% in MeCN at 40°C yields 98% ), adjusting reaction time (shorter times at higher temperatures improve efficiency), and solvent choice (polar aprotic solvents like MeCN enhance reactivity). Purification via flash chromatography (cyclohexane/EtOAc 8:2) ensures high purity .

Q. What purification techniques are effective for isolating this compound, and how do solvent systems influence purity?

- Methodological Answer : Flash chromatography is widely used, with solvent polarity critical for resolution. A cyclohexane/EtOAc gradient (e.g., 8:2) effectively separates the product from byproducts. Recrystallization from ethanol or dichloromethane-hexane mixtures can further enhance purity. Monitoring via TLC (Rf ~0.3–0.5 in similar solvent systems) ensures consistent separation .

Q. Which spectroscopic methods are most reliable for characterizing the structure of this compound?

- Methodological Answer :

- 1H NMR : Signals at δ 7.3–7.7 ppm confirm aromatic protons; δ 4.2–4.5 ppm indicates the N-alkyl chain.

- HRMS : Exact mass analysis (e.g., M + H<sup>+</sup> calculated for C13H15NO2 at 217.1103) validates molecular weight.

- IR : Peaks at ~1700–1750 cm<sup>-1</sup> confirm ketone groups .

Advanced Research Questions

Q. How do structural modifications at the N-alkyl position of indole-2,3-dione derivatives influence their biological activity, based on SAR studies?

- Methodological Answer : Substituent length and branching at the N-alkyl chain significantly modulate activity. For instance, 3-methylbutyl groups enhance lipophilicity, improving membrane permeability in cytotoxicity assays. Comparative studies show that bulkier alkyl chains (e.g., 3-phenylprop-2-enyl) increase antitubercular activity by targeting mycobacterial enzymes . SAR analysis should combine synthetic chemistry with in vitro assays (e.g., MIC testing against M. tuberculosis H37Rv) .

Q. What strategies can resolve contradictions in cytotoxicity data for indole-2,3-dione derivatives across different cell lines?

- Methodological Answer :

- Dose-Response Analysis : Establish IC50 values across multiple concentrations.

- Mechanistic Studies : Use flow cytometry to differentiate apoptosis vs. necrosis.

- Cell Line Validation : Test on both cancerous (e.g., HeLa) and non-cancerous (e.g., HEK293) lines to assess selectivity. Discrepancies may arise from variations in metabolic activity or efflux pump expression .

Q. How can computational methods predict the interaction of this compound with biological targets like enzymes or receptors?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model binding to targets (e.g., 3C-like protease or Bcl-2).

- QSAR Modeling : Correlate substituent electronic properties (Hammett σ constants) with activity data.

- MD Simulations : Assess binding stability over 100-ns trajectories in explicit solvent .

Q. What experimental designs are optimal for studying the stability of this compound under physiological conditions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.